Cas no 884-39-9 (Methyldopa hydrochloride)

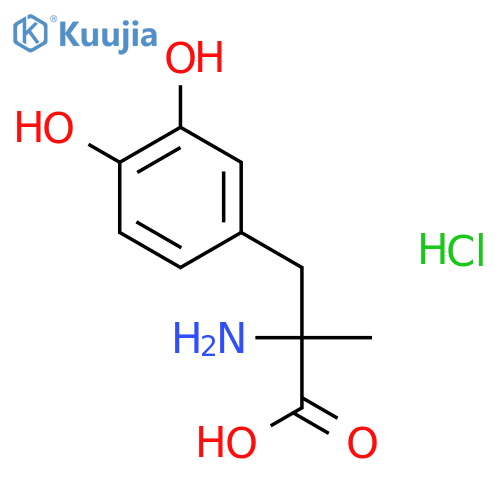

Methyldopa hydrochloride structure

商品名:Methyldopa hydrochloride

Methyldopa hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride

- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid,hydrochloride

- L-(-)-α-Methyldopa (hydrochloride)

- Methyldopa hydrochloride

- MK-351 hydrochloride

- L-(-)-alpha-Methyldopa (hydrochloride)

- alpha-Methyldopa HCl

- SCHEMBL2491162

- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride

- DTXSID20237018

- L-Tyrosine, 3-hydroxy-alpha-methyl-, hydrochloride

- Methyldopa (hydrochloride)

- L-(-)-AfAE'A centa' notA inverted exclamation markAfasA'A

- 884-39-9

- HY-B0225A

- A-Methyldopa hydrochloride

- alpha-Methyldopa hydrochloride

- AfAE'Adaggeratrade mark?-Methyldopa (hydrochloride)

- AKOS030526963

- L-(-)-

- DA-64817

-

- インチ: InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1

- InChIKey: NLRUDGHSXOEXCE-PPHPATTJSA-N

- ほほえんだ: OC1=C(O)C=CC(C[C@@](C)(C(O)=O)N)=C1.Cl

計算された属性

- せいみつぶんしりょう: 247.0611356Da

- どういたいしつりょう: 247.0611356Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 246

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

Methyldopa hydrochloride セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Methyldopa hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | AAA88439-250 mg |

L-(-)-Alpha-methyldopa hydrochloride |

884-39-9 | 250MG |

$140.00 | 2023-01-05 | ||

| TRC | M102133-100mg |

(-)-α-Methyldopa Hydrochloride |

884-39-9 | 100mg |

$ 80.00 | 2022-06-04 | ||

| ChemScence | CS-2173-500mg |

Methyldopa (hydrochloride) |

884-39-9 | 500mg |

$50.0 | 2022-04-26 | ||

| MedChemExpress | HY-B0225A-500mg |

Methyldopa hydrochloride |

884-39-9 | 500mg |

¥400 | 2022-03-28 | ||

| Cooke Chemical | LN4739049-500mg |

L-(-)-α-Methyldopahydrochloride |

884-39-9 | ≥98% | 500mg |

RMB 424.00 | 2025-02-21 | |

| Biosynth | AAA88439-500 mg |

L-(-)-Alpha-methyldopa hydrochloride |

884-39-9 | 500MG |

$225.00 | 2023-01-05 | ||

| Cooke Chemical | LN4739049-1g |

L-(-)-α-Methyldopahydrochloride |

884-39-9 | ≥98% | 1g |

RMB 532.00 | 2025-02-21 | |

| TRC | M102133-10mg |

(-)-α-Methyldopa Hydrochloride |

884-39-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Biosynth | AAA88439-1000 mg |

L-(-)-Alpha-methyldopa hydrochloride |

884-39-9 | 1g |

$360.00 | 2023-01-05 | ||

| Ambeed | A227510-1g |

L-(-)-α-Methyldopa hydrochloride |

884-39-9 | 98+% | 1g |

$48.0 | 2025-02-20 |

Methyldopa hydrochloride 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

884-39-9 (Methyldopa hydrochloride) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量